Cas no 1261989-34-7 (4-(3-Acetylaminophenyl)-2-nitrobenzoic acid)

4-(3-Acetylaminophenyl)-2-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-(3-ACETYLAMINOPHENYL)-2-NITROBENZOIC ACID
- 3'-Acetamido-3-nitro[1,1'-biphenyl]-4-carboxylic acid
- 1261989-34-7
- 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95%
- DTXSID90690631
- MFCD18321155
- 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid
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- MDL: MFCD18321155
- インチ: InChI=1S/C15H12N2O5/c1-9(18)16-12-4-2-3-10(7-12)11-5-6-13(15(19)20)14(8-11)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20)
- InChIKey: CXNGFQFQBHLKDV-UHFFFAOYSA-N
計算された属性
- 精确分子量: 300.07462149Da
- 同位素质量: 300.07462149Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 448
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 112Ų
4-(3-Acetylaminophenyl)-2-nitrobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB328372-5 g |
4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95%; . |
1261989-34-7 | 95% | 5g |
€1159.00 | 2023-06-21 | |
abcr | AB328372-5g |
4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95%; . |
1261989-34-7 | 95% | 5g |
€1159.00 | 2025-02-14 |
4-(3-Acetylaminophenyl)-2-nitrobenzoic acid 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
4-(3-Acetylaminophenyl)-2-nitrobenzoic acidに関する追加情報
Recent Advances in the Study of 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid (CAS: 1261989-34-7)
The compound 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid (CAS: 1261989-34-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its nitrobenzoic acid core and acetylaminophenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, aiming to explore its utility in drug development and disease treatment.
One of the key areas of interest is the compound's role as a potential inhibitor of specific enzymatic pathways. Researchers have investigated its interaction with various biological targets, including kinases and proteases, which are critical in numerous disease mechanisms. Preliminary findings suggest that 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid exhibits selective binding affinity, making it a candidate for further optimization and development into a therapeutic agent.
In addition to its inhibitory properties, recent studies have explored the compound's pharmacokinetic profile. Investigations into its absorption, distribution, metabolism, and excretion (ADME) have provided valuable insights into its suitability for in vivo applications. These studies have highlighted the need for structural modifications to enhance bioavailability and reduce potential toxicity, which are common challenges in drug development.
Another significant aspect of the research involves the synthesis and scalability of 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid. Advances in synthetic methodologies have enabled more efficient and cost-effective production of this compound, facilitating its use in large-scale studies. Researchers have also explored derivatization strategies to create analogs with improved properties, such as increased potency or reduced side effects.
The therapeutic potential of 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid extends to various disease areas, including oncology, inflammation, and infectious diseases. In cancer research, for instance, the compound has demonstrated antiproliferative effects in certain cell lines, suggesting its potential as a chemotherapeutic agent. Similarly, its anti-inflammatory properties have been evaluated in preclinical models, with promising results that warrant further investigation.
Despite these advancements, challenges remain in translating the findings from bench to bedside. Issues such as compound stability, target specificity, and off-target effects need to be addressed through rigorous preclinical and clinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and bring this compound closer to clinical application.
In conclusion, 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid (CAS: 1261989-34-7) represents a promising candidate in the realm of drug discovery. Its unique chemical structure and biological activities make it a valuable subject of ongoing research. Future studies should focus on optimizing its properties, elucidating its mechanism of action, and evaluating its efficacy in relevant disease models. With continued exploration, this compound may pave the way for novel therapeutic interventions in various medical fields.
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